molecular formula C74H90N8Zn2 B1590819 Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) CAS No. 92995-45-4

Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)

Cat. No.: B1590819
CAS No.: 92995-45-4
M. Wt: 1222.3 g/mol
InChI Key: FEFYYVDUZMGZPC-UHFFFAOYSA-N
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Description

Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) is a useful research compound. Its molecular formula is C74H90N8Zn2 and its molecular weight is 1222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Bis(Zinc Porphyrin), also known as Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide), is the formation of inclusion complexes with other molecules . This complex formation is induced by Zn-N coordination . The compound’s role is to provide a stable and robust structure for these complexes .

Mode of Action

Bis(Zinc Porphyrin) interacts with its targets through Zn-N coordination . This interaction leads to the formation of a cage-like complex that is stable enough to achieve relative movement between the Bis(Zinc Porphyrin) host and the guest molecule connected by Zn-N coordination .

Biochemical Pathways

Bis(Zinc Porphyrin) affects the biochemical pathways related to the generation, storage, and use of oxygen . It plays a pivotal role in the biochemical functioning of plants and is involved in various applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

Pharmacokinetics

Porphyrins, in general, are known for their remarkable capacity to undergo synthetic modification , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of Bis(Zinc Porphyrin)'s action are demonstrated by its potential applications as a molecular gyroscope in molecular machines . The characteristics of these assemblies have been demonstrated by 1 H NMR, UV-vis, and fluorescence spectra .

Action Environment

The action, efficacy, and stability of Bis(Zinc Porphyrin) can be influenced by environmental factors. For instance, the formation of its inclusion complexes is robust due to the presence of the cage effect of cyclic Bis(Zinc Porphyrin) . This suggests that the compound’s action may be influenced by the molecular environment in which it is situated.

Properties

IUPAC Name

dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFYYVDUZMGZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H90N8Zn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580532
Record name Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92995-45-4
Record name Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 2
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 3
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 4
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 5
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 6
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)

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